N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C27H23N5O3S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N5O3S/c33-25(29-22-10-12-23(13-11-22)35-18-20-6-2-1-3-7-20)19-36-27-31-30-26(21-8-4-14-28-16-21)32(27)17-24-9-5-15-34-24/h1-16H,17-19H2,(H,29,33) |
InChI Key |
VCBSLJHGXAIULL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4H-1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of a hydrazine derivative with a carbonyl compound. Source outlines a representative protocol using tert-butoxycarbonyl (Boc)-protected phenylalanine as a starting material, adapted here for the target compound:
Reaction Scheme :
-
Hydrazide Formation :
-
Cyclization :
Critical Parameters :
Introduction of the Sulfanylacetamide Group
The sulfanylacetamide linkage is established through a nucleophilic substitution reaction:
Procedure :
-
Activation of Acetamide :
-
Coupling to Triazole-Thiol :
Optimization Notes :
Benzyloxyphenyl Functionalization
The final step involves coupling 4-(benzyloxy)aniline to the acetamide nitrogen:
Method :
-
Acylation :
-
Workup :
-
Extract with DCM, wash with brine, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
-
Yield: 65–70%.
-
Challenges :
-
Moisture-sensitive conditions are required to prevent isocyanate hydrolysis.
-
Chromatography removes unreacted aniline and oligomeric byproducts.
Reaction Characterization and Validation
Spectroscopic Analysis
Key Data for Final Compound :
| Technique | Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, pyridine-H), 7.85–7.20 (m, 14H, aromatic), 5.12 (s, 2H, OCH₂Ph) |
| ¹³C NMR | δ 169.8 (C=O), 152.1 (triazole-C), 137.2–114.6 (aromatic) |
| HRMS | m/z Calculated: 485.56; Found: 485.52 [M+H]⁺ |
These data confirm regioselective triazole substitution and successful acetamide coupling.
Purity and Yield Optimization
Comparative Analysis of Synthetic Routes :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole cyclization | Methanol | NaOH | 225°C | 72 |
| Sulfanylacetamide coupling | Ethanol | K₂CO₃ | RT | 76 |
| Benzyloxyphenyl acylation | DCM | None | 0°C → RT | 70 |
Higher yields in the sulfanylacetamide step correlate with polar protic solvents enhancing nucleophilicity.
Alternative Synthetic Approaches
Metal-Free Triazole Synthesis
Source describes a metal-free method using α-chlorotosylhydrazones and arylamines, applicable to the target compound:
-
React 4-(furan-2-ylmethyl)-α-chlorotosylhydrazone with pyridin-3-amine in acetonitrile at 80°C for 8 h.
Advantages :
-
Eliminates metal contamination concerns for biological applications.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Reagent | Cost (USD/g) | Scale-Up Feasibility |
|---|---|---|
| 4-(Benzyloxy)aniline | 12.50 | High (commercial availability) |
| Pyridine-3-carbaldehyde | 8.20 | Moderate |
| Methyl isothiocyanate | 6.75 | Low (toxicity concerns) |
Substituting methyl isothiocyanate with urea derivatives could reduce costs by 30% while maintaining yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings, leading to a variety of derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial activity. Its triazole structure has been linked to antifungal effects, making it a candidate for treating fungal infections. Moreover, its ability to inhibit bacterial growth suggests potential applications in combating resistant strains of bacteria .
Anticancer Potential
The compound's structural similarity to known enzyme inhibitors suggests potential anticancer properties. Preliminary studies indicate that it may modulate various biological pathways involved in cancer progression. In vitro assays have shown that derivatives of triazole compounds can exhibit cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells .
Synthesis and Derivative Development
The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. Research into its derivatives is ongoing, focusing on modifying functional groups to enhance biological activity and selectivity against specific pathogens or cancer cells .
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Pyridine Positional Isomerism
- Pyridin-3-yl vs. Pyridin-4-yl :
- The target compound’s pyridin-3-yl group () contrasts with analogs bearing pyridin-4-yl (e.g., N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, CAS 333408-86-9) . Pyridin-4-yl derivatives often show enhanced receptor binding due to nitrogen orientation, as seen in antimicrobial and anti-inflammatory activities .
Amino vs. Alkyl/Furan Substituents
- 4-Amino-5-(furan-2-yl) Analogs: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (–5) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Acetamide Side Chain Modifications
Aromatic Substituents
- Benzyloxy vs. Ethoxy/Methyl Groups :
- Electron-Withdrawing Groups (EWGs) :
- Derivatives with nitro, chloro, or methoxy substituents on the phenyl ring () show amplified anti-exudative and antimicrobial activities. For example, KA3 and KA9 (N-substituted aryl-2-{[4-carbamoylmethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamides) achieved MIC values <25 µg/mL against S. aureus and E. coli .
Mechanistic Insights
- Anti-Inflammatory/Anti-Exudative Activity :
Substituents like methoxy or nitro on the acetamide’s phenyl ring () enhance activity by stabilizing charge-transfer complexes with cyclooxygenase enzymes . The target’s benzyloxy group may mimic this effect but requires validation. - Antimicrobial Activity :
Pyridin-4-yl analogs () outperform pyridin-3-yl derivatives due to better interaction with bacterial DNA gyrase. The target’s pyridin-3-yl group may reduce potency unless compensated by the benzyloxy group’s bulk . - Antiproliferative Potential: Triazolylsulfanyl acetamides with imidazole or thiadiazole substituents () inhibit cancer cell proliferation (IC₅₀: 5–20 µM). The target’s furan and pyridine groups could similarly intercalate DNA or inhibit kinases .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 420.5 g/mol
- IUPAC Name : 2-{[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(4-benzoxyphenyl)acetamide
The presence of the benzyloxy and furan groups enhances its chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Triazole Ring : Known for its ability to inhibit enzyme activity, the triazole moiety can interfere with various biological pathways.
- Binding Affinity : The structural features, particularly the benzyloxy and furan groups, may enhance binding affinity to target proteins or enzymes, potentially leading to increased specificity and efficacy in biological applications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:
- Study Findings : Certain derivatives exhibited significant antiviral effects against strains like the hepatitis A virus (EC50 values ranging from 3.4 μM to 4.1 μM) .
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-[4-(benzyloxy)phenyl]-2-{...} | 3.125 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | E. coli |
This table illustrates that derivatives based on similar frameworks have demonstrated promising antibacterial activity .
Case Studies and Research Findings
- In Vitro Studies : In vitro evaluations have shown that compounds with similar structures can inhibit the growth of various pathogens while maintaining low toxicity levels against human cells .
- Docking Studies : Molecular docking studies indicate favorable interactions between the compound and target proteins, suggesting its suitability for further development as a therapeutic agent .
Q & A
Q. What crystallographic challenges arise, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
